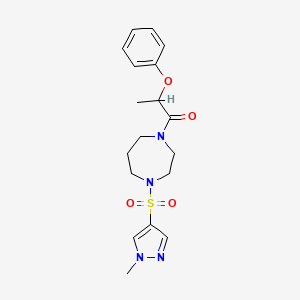
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N4O4S, with a molecular weight of approximately 420.54 g/mol. The structure features a pyrazole ring and a sulfonamide group , which are known to enhance biological activity in many compounds.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties, antimicrobial effects, and interaction with specific biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and sulfonamide moieties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including liver and lung carcinoma cells, with IC50 values indicating potent activity (5.35 μM and 8.74 μM respectively) . The mechanism of action appears to involve the inhibition of specific protein kinases associated with tumor growth.
The proposed mechanism involves the modulation of signaling pathways critical for cell proliferation and survival. The sulfonamide group may facilitate binding to target proteins, enhancing the compound's efficacy as an inhibitor. This is supported by studies showing that related pyrazole derivatives act as selective inhibitors of protein kinases .
Case Studies
A series of case studies have been documented regarding the efficacy of similar compounds:
- Cytotoxicity Assays : In vitro assays using MTT assays revealed that structurally similar pyrazole derivatives exhibited IC50 values ranging from 5 to 10 μM against various carcinoma cell lines. These findings suggest that modifications in the structure can significantly influence biological activity .
- Selectivity and Safety : One study assessed the selectivity of related compounds against normal fibroblast cells, demonstrating low toxicity at effective concentrations for cancer cells . This selectivity is crucial for therapeutic applications, minimizing adverse effects on healthy tissues.
Table 1: Summary of Biological Activities
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | Liver Carcinoma | 5.35 | Protein kinase inhibition |
| Pyrazole Derivative B | Lung Carcinoma | 8.74 | Apoptosis induction |
| Mifepristone | Cushing’s Syndrome | 3.78 | Glucocorticoid receptor antagonism |
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide Group | Increased potency |
| Pyrazole Ring | Enhanced target affinity |
| Diazepane Linker | Improved solubility |
Eigenschaften
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-15(26-16-7-4-3-5-8-16)18(23)21-9-6-10-22(12-11-21)27(24,25)17-13-19-20(2)14-17/h3-5,7-8,13-15H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHKOAFYLVEGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














